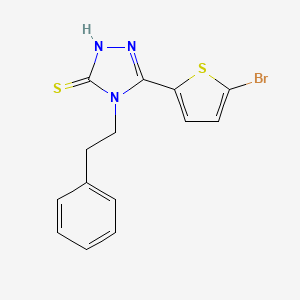![molecular formula C11H15BrN2S B4877122 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4877122.png)
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide, also known as PEth-S, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. One of the most significant applications of 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide is in the development of new drugs. It has been found to exhibit potent anti-cancer properties, making it a promising candidate for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer treatments. However, one of the limitations of using 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are several future directions for the use of 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide in scientific research. One potential direction is the development of new cancer treatments that incorporate 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide as a key component. Another potential direction is the exploration of its anti-inflammatory and immune-modulating properties, which could have applications in the treatment of autoimmune diseases and other inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. Its potent anti-cancer properties, as well as its anti-inflammatory and immune-modulating effects, make it a promising candidate for the development of new drugs and treatments. While there are some limitations to working with 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide in the lab, its potential benefits make it an important area of research for the future.
Méthodes De Synthèse
2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide can be synthesized by the reaction of 2-bromoethyl phenyl sulfide with imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrobromic acid to obtain 2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide in the form of a white crystalline powder.
Propriétés
IUPAC Name |
2-(2-phenylethylsulfanyl)-4,5-dihydro-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.BrH/c1-2-4-10(5-3-1)6-9-14-11-12-7-8-13-11;/h1-5H,6-9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSHRZMINCFHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCCC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4877040.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)

![2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B4877054.png)
![N-(3-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4877056.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4877102.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4877104.png)
![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877110.png)
![3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4877112.png)

![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)